molecular formula C18H20O3 B1207507 Allogibberic acid CAS No. 427-79-2

Allogibberic acid

Cat. No. B1207507
CAS RN: 427-79-2
M. Wt: 284.3 g/mol
InChI Key: IFYWTLQMNWNCFH-WCZJQEMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allogibberic acid is a member of fluorenes.

Scientific Research Applications

1. Plant Growth Regulation

Allogibberic acid has been identified as an inhibitor of flowering in various plants, such as Lemna perpusilla, a type of duckweed. This acid increases the frond multiplication rate while decreasing frond size when used in specific concentrations. Such properties make allogibberic acid significant in the study of plant growth and development (Pryce, 1973).

2. Medicinal Chemistry

Allogibberic acid derivatives have been synthesized for their potential anti-proliferative activity against various cancer cell lines. Some derivatives have shown promising cytotoxic activities, indicating their potential use in cancer treatment research (Wu et al., 2018).

3. Natural Product Synthesis

The synthesis of pharbinilic acid, a naturally occurring allogibberic acid, has been reported. Efficient synthetic methods enable the production of pharbinilic acid and related analogs, which are studied for their potential as modulators of NF-κB activity, a critical factor in immune response and inflammation (Annand et al., 2015).

4. Analytical Chemistry

In the field of analytical chemistry, mass spectrometry studies of allogibberic acid have provided insights into the fragmentation patterns of gibberellins, a class of plant hormones. Understanding these patterns is crucial for the structural characterization of related compounds (Voigt et al., 1978).

5. Molecular Biology

Research in molecular biology has explored the transformation of gibberellic acid into allogibberic acid under certain conditions. This understanding aids in the broader study of plant hormone biosynthesis and degradation pathways (Pankrushina et al., 1988).

properties

CAS RN

427-79-2

Product Name

Allogibberic acid

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(1S,2R,9S,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-3,5,7-triene-2-carboxylic acid

InChI

InChI=1S/C18H20O3/c1-10-4-3-5-12-13-6-7-18(21)9-17(13,8-11(18)2)15(14(10)12)16(19)20/h3-5,13,15,21H,2,6-9H2,1H3,(H,19,20)/t13-,15-,17+,18+/m1/s1

InChI Key

IFYWTLQMNWNCFH-WCZJQEMASA-N

Isomeric SMILES

CC1=C2[C@@H]([C@@]34CC(=C)[C@@](C3)(CC[C@@H]4C2=CC=C1)O)C(=O)O

SMILES

CC1=C2C(C34CC(=C)C(C3)(CCC4C2=CC=C1)O)C(=O)O

Canonical SMILES

CC1=C2C(C34CC(=C)C(C3)(CCC4C2=CC=C1)O)C(=O)O

synonyms

(4balpha,10beta)-7-Hydroxy-1-methyl-8-methylenegibba-1,3,4a(10a)-triene-10-carboxylic acid
allogibberic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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